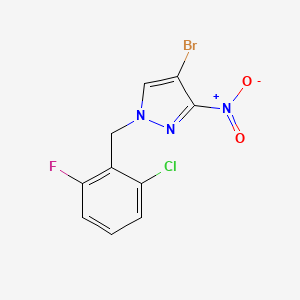
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, commonly known as FP-1, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. FP-1 has gained significant attention due to its unique chemical structure and promising pharmacological properties.
作用机制
FP-1 exerts its pharmacological effects by binding to SERT and DAT, thereby inhibiting the reuptake of serotonin and dopamine, respectively. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior. FP-1 has also been shown to modulate the activity of certain ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
FP-1 has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter signaling, anti-inflammatory effects, and anti-cancer properties. FP-1 has been shown to increase the levels of serotonin and dopamine in the brain, which can have a variety of effects on mood, cognition, and behavior. FP-1 has also been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
FP-1 has several advantages for lab experiments, including its high potency and selectivity for SERT and DAT. FP-1 has also been shown to be stable and well-tolerated in animal models, making it suitable for further in vivo studies. However, FP-1 has some limitations, including its relatively low solubility in water and its potential for off-target effects on other neurotransmitter systems.
未来方向
There are several potential future directions for research on FP-1. One area of interest is the development of new analogs of FP-1 with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Another area of interest is the investigation of FP-1 for the treatment of specific neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, FP-1 may also have potential applications in the field of oncology, particularly in the development of new anti-cancer therapies.
合成方法
FP-1 can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the desired product, FP-1. The synthesis method of FP-1 has been optimized to produce high yields and purity, making it suitable for further research.
科学研究应用
FP-1 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. FP-1 has been shown to exhibit significant affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are two important targets for the treatment of psychiatric and neurological disorders. FP-1 has also been studied for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(23)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGUHAFBZMGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5822828.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5822836.png)


![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]-beta-alanine](/img/structure/B5822856.png)

![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)

![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)
![2-methyl-4-phenyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5822905.png)
